
(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol is a phenolic aporphine alkaloid derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of myocardial ischemia/reperfusion injury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylisoquinoline precursors.
Cyclization: The precursors undergo cyclization reactions under controlled conditions to form the dibenzoquinoline core.
Functionalization: Subsequent functionalization steps introduce the methoxy and propyl groups at specific positions on the core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may have distinct biological activities.
Aplicaciones Científicas De Investigación
®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound is used in studies related to cellular signaling and enzyme inhibition.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Inhibition of Inflammatory Response: It inhibits pathways involving caspase-3 and TNF-α, reducing cell death.
Activation of AKT-eNOS Pathway: This activation leads to improved cardiac performance and reduced infarct size in myocardial ischemia/reperfusion injury.
Nitric Oxide-Dependent Mechanism: The compound’s action is mediated through nitric oxide, as evidenced by the abolition of its protective effect in the presence of NOS inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Nuciferine: Another aporphine alkaloid with acetylcholinesterase inhibitory activity.
Bulbocapnine: A benzylisoquinoline alkaloid with neuroprotective properties.
Corydaline: Known for its analgesic and anti-inflammatory effects.
Uniqueness
®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol is unique due to its specific structural features and its potent effects on myocardial ischemia/reperfusion injury. Its ability to activate the AKT-eNOS pathway and inhibit inflammatory responses sets it apart from other similar compounds.
Propiedades
Número CAS |
37082-17-0 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h4-7,12,16,22H,3,8-11H2,1-2H3/t16-/m1/s1 |
Clave InChI |
BWVBEWNADVIPHA-MRXNPFEDSA-N |
SMILES isomérico |
CCCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)O)OC |
SMILES canónico |
CCCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


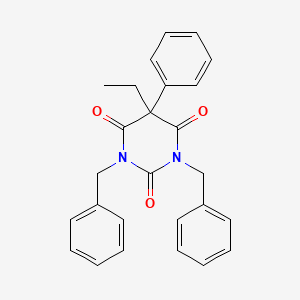

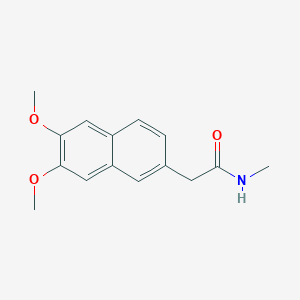
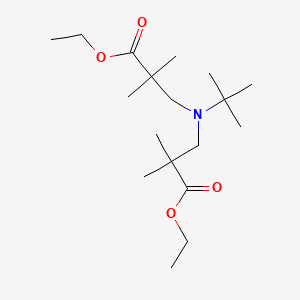
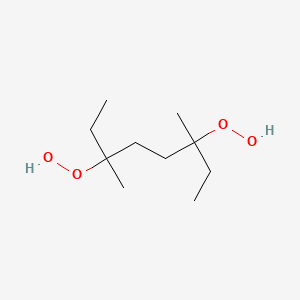



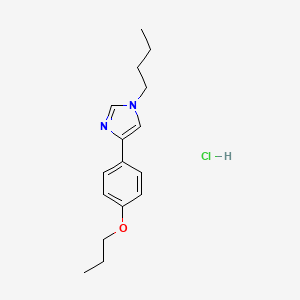
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
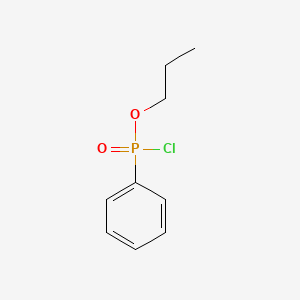

![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
